molecular formula C18H13BrN4O2 B5734846 methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5734846
M. Wt: 397.2 g/mol
InChI Key: FKROMMBRZJSADY-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. Its structure includes a 4-bromophenyl group at position 1, an amino group at position 2, and a methyl ester at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility .

Properties

IUPAC Name

methyl 2-amino-1-(4-bromophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2/c1-25-18(24)14-15-17(22-13-5-3-2-4-12(13)21-15)23(16(14)20)11-8-6-10(19)7-9-11/h2-9H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKROMMBRZJSADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting with the construction of the pyrrolo[2,3-b]quinoxaline core. One common approach is the condensation of 4-bromophenylamine with appropriate precursors under controlled conditions to form the quinoxaline ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromophenyl group makes it a valuable building block for further functionalization. In biology, it has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound has shown promise in medicinal research, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group enhances its binding affinity to certain receptors, leading to biological responses such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

Substitutions on the Phenyl Ring

  • 4-(Ethoxycarbonyl)phenyl substituent (): The compound methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate replaces bromine with an ethoxycarbonyl group. This substitution introduces a polar ester moiety, increasing solubility in polar solvents compared to the bromophenyl analogue. The ethoxy group may also act as a prodrug precursor in pharmaceutical applications .
  • 3-(Trifluoromethyl)phenyl substituent (): Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate features a trifluoromethyl group, which enhances metabolic stability and electronegativity. The CF₃ group’s strong electron-withdrawing nature could alter electronic distribution in the quinoxaline ring, affecting binding interactions in biological targets .
  • 4-Aminophenyl substituent (-15): Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate and its nitrile derivative (AHPQC) exhibit electron-donating amino groups. These compounds demonstrate significant corrosion inhibition (91% efficiency in HCl) due to protonation and chemisorption on metal surfaces. The amino group facilitates resonance stabilization and adsorption via nitrogen lone pairs .
  • 3,4-Dichlorophenyl substituent (): Methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate introduces two chlorine atoms, increasing steric bulk and electron-withdrawing effects. This substitution may enhance reactivity in electrophilic substitution reactions compared to mono-halogenated analogues .

Ester Group Modifications

  • Ethyl vs. However, methyl esters (e.g., target compound) may offer faster metabolic hydrolysis in vivo .
  • Nitrile Replacement ():
    Replacing the carboxylate ester with a nitrile group (as in AHPQC) eliminates ester hydrolysis susceptibility. The nitrile’s electron-withdrawing nature enhances adsorption on metal surfaces, contributing to corrosion inhibition .

Functional and Application-Based Comparisons

Corrosion Inhibition

AHPQC (2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) demonstrates 91% inhibition efficiency for C38 steel in HCl. Its mechanism involves:

  • Protonation of nitrogen atoms (quinoxaline, amine, nitrile) in acidic media.
  • Adsorption via Langmuir isotherm, combining physical and chemisorption (XPS-confirmed) .

Data Tables

Table 1: Comparative Molecular Properties

Compound Substituent Ester/Nitrile Group Molecular Weight Key Applications
Target Compound (4-bromophenyl) 4-Br Methyl ester ~422.3* Medicinal chemistry
4-(Ethoxycarbonyl)phenyl () 4-OCO₂Et Methyl ester ~449.4 Prodrug design
3-(Trifluoromethyl)phenyl () 3-CF₃ Ethyl ester ~445.4 Materials science
4-Aminophenyl () 4-NH₂ Ethyl ester 347.37 Corrosion inhibition
AHPQC (nitrile) () 4-NH₂ Nitrile ~342.4 Corrosion inhibition (91%)

*Estimated based on analogous structures.

Table 2: Corrosion Inhibition Performance (AHPQC vs. Halogenated Analogues)

Compound Inhibition Efficiency Adsorption Mechanism Key Functional Groups
AHPQC (nitrile) 91% Chemisorption (XPS-proven) NH₂, CN, quinoxaline N
Bromophenyl methyl ester Not reported Likely physical adsorption Br, COOCH₃
Trifluoromethyl ethyl ester Not reported Unknown CF₃, COOCH₂CH₃

Biological Activity

Methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the class of pyrroloquinoxaline derivatives, which have gained attention due to their diverse biological activities, particularly in the fields of oncology, antimicrobial research, and neuroprotection. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]quinoxaline core, which is characterized by its fused bicyclic structure. The presence of a bromine atom on the phenyl ring and an amino group at the 2-position plays a significant role in its biological activity. The carboxylate group enhances solubility and bioavailability.

Anticancer Activity

Recent studies have shown that pyrroloquinoxaline derivatives exhibit potent anticancer properties. For instance, a series of related compounds have been tested against various cancer cell lines, including prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cancer cells. The results indicated that these compounds can effectively inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrroloquinoxaline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3cPC35.0Apoptosis induction
3gCaco-27.5Cell cycle arrest
4aHeLa6.0Inhibition of DNA synthesis

The mechanisms underlying these effects often involve the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies have reported that related pyrroloquinoxaline derivatives possess antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of Pyrroloquinoxaline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3aE. coli50 µM
4hS. aureus75 µM

The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

Neuroprotective Effects

Emerging research has indicated that pyrroloquinoxalines may also possess neuroprotective properties. Some derivatives have been shown to exhibit antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress-related damage.

Research Findings:

  • A study utilizing the DPPH assay revealed that certain derivatives exhibited radical scavenging activity comparable to well-known antioxidants like Trolox.
  • Computational studies suggest that these compounds can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Anticancer Study : A recent investigation into a series of pyrrolo[2,3-b]quinoxaline derivatives highlighted their efficacy against multiple cancer cell lines. Notably, compound 3g showed remarkable selectivity towards cancerous cells while sparing normal cells.
  • Antimicrobial Study : Another study focused on the antibacterial properties of these compounds demonstrated that specific derivatives could inhibit biofilm formation in E. coli, suggesting potential applications in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?

  • Structural Features : The compound consists of a pyrroloquinoxaline core fused with a 4-bromophenyl substituent and a methyl ester group at the 3-position. The bromine atom enhances electronic effects and potential bioactivity .
  • Spectroscopic Methods :

  • NMR (¹H/¹³C): Assign peaks for aromatic protons (6.5–8.5 ppm) and methyl ester groups (~3.8–4.2 ppm) .
  • Mass Spectrometry : Confirm molecular weight (expected ~450–470 g/mol) and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What is the typical synthetic route for this compound, and how can reaction conditions be optimized?

  • Synthetic Steps :

Condensation of substituted phenylhydrazine with a quinoxaline precursor.

Cyclization via palladium-catalyzed cross-coupling to introduce the 4-bromophenyl group .

Esterification to install the methyl carboxylate group .

  • Optimization Tips :

  • Use anhydrous conditions for cyclization to avoid side reactions.
  • Monitor temperature (60–80°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) for higher yields .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence biological activity compared to other halogenated analogs (e.g., 3,5-dichlorophenyl or 4-fluorophenyl)?

  • Structure-Activity Relationship (SAR) :

  • 4-Bromophenyl : Enhances lipophilicity and π-π stacking with kinase ATP-binding pockets (e.g., FGFR inhibition) .
  • Comparison Table :
SubstituentLogPIC₅₀ (FGFR1, nM)Source
4-Bromophenyl3.812.5
3,5-Dichlorophenyl4.18.2
4-Fluorophenyl2.925.0
  • Key Insight : Bulkier halogen substituents (e.g., Br, Cl) improve target affinity but may reduce solubility .

Q. What are the common contradictions in reported biological data for pyrroloquinoxaline derivatives, and how can they be resolved?

  • Contradictions :

  • Anticancer Activity : Some studies report IC₅₀ < 10 nM (e.g., FGFR inhibition ), while others show weaker activity (>50 nM) due to assay variability (e.g., cell line differences) .
  • Solubility vs. Bioactivity : High lipophilicity (LogP > 4) may limit aqueous solubility, leading to false negatives in cell-based assays .
    • Resolution Strategies :
  • Use standardized assays (e.g., NCI-60 panel for cytotoxicity).
  • Apply formulation aids (e.g., DMSO/PEG mixtures) to improve solubility .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action in kinase inhibition?

  • Methodological Approach :

Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets .

X-ray Crystallography : Co-crystallize the compound with FGFR1 to map binding interactions (e.g., bromine’s role in halogen bonding) .

Molecular Dynamics (MD) Simulations : Predict off-target effects by simulating interactions with homologous kinases (e.g., VEGFR2) .

Experimental Design Considerations

Q. How should researchers design in vitro assays to evaluate this compound’s neuroprotective potential?

  • Protocol Recommendations :

  • Cell Models : Primary cortical neurons or SH-SY5Y cells under oxidative stress (H₂O₂-induced damage).
  • Dosage : Test 1–50 μM range; monitor cytotoxicity via MTT assay .
  • Endpoint Markers : Measure ROS reduction (DCFDA assay) and caspase-3 activity .
    • Controls : Include positive controls (e.g., NAC for ROS) and vehicle-only groups .

Q. What analytical methods are critical for resolving synthetic impurities in this compound?

  • Key Techniques :

  • LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts).
  • Preparative HPLC : Purify batches using C18 columns (acetonitrile/water gradient) .
    • Common Impurities :
  • Byproduct A : Methyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (lack of bromine).
  • Byproduct B : Hydrolyzed carboxylic acid derivative (ester cleavage) .

Data Interpretation and Validation

Q. How can researchers validate computational docking results for this compound?

  • Validation Steps :

Experimental IC₅₀ Correlation : Ensure docking scores (e.g., Glide XP) align with kinase inhibition data .

Alanine Scanning Mutagenesis : Test binding affinity changes in FGFR1 mutants (e.g., Asp641Ala) .

SPR Analysis : Measure binding kinetics (kₐ/k𝒹) to confirm predicted residence times .

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